Pyridine, 2-methyl-4-(4-nitrophenyl)-, also known by its IUPAC name, is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group and a nitrophenyl group. Its molecular formula is , and it has a molecular weight of approximately 214.22 g/mol . The compound features a pyridine base structure, which is a six-membered aromatic ring containing one nitrogen atom, making it an important member of the pyridine family known for its diverse biological activities and applications in various fields.
These reactions are crucial for synthesizing more complex molecules and exploring the compound's chemical behavior.
Pyridine compounds are recognized for their broad spectrum of biological activities. Pyridine, 2-methyl-4-(4-nitrophenyl)- has been studied for its:
The unique structure of this compound contributes to its interactions with biological targets, enhancing its therapeutic potential.
Several methods have been developed to synthesize pyridine, 2-methyl-4-(4-nitrophenyl)-:
These methods provide flexibility in synthesizing various derivatives tailored for specific applications.
Pyridine, 2-methyl-4-(4-nitrophenyl)- finds applications across multiple domains:
Its versatility makes it valuable in both industrial and research settings.
Studies on the interactions of pyridine derivatives with biological receptors have revealed significant insights:
Understanding these interactions is vital for developing new drugs based on pyridine structures.
Pyridine, 2-methyl-4-(4-nitrophenyl)- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pyridine, 4-(4-nitrophenyl) | Contains a nitrophenyl group at the para position | Used in various electronic applications |
| Pyridine, 3-methyl-4-(nitrophenyl) | Methyl group at the 3-position | Different reactivity patterns due to positional isomerism |
| Pyrimidine Derivatives | Contains a pyrimidine ring | Often exhibits enhanced biological activities |
These comparisons highlight how structural variations influence the properties and applications of these compounds.
Pyridine’s electron-deficient aromatic system poses significant challenges for electrophilic aromatic substitution (EAS) reactions, including nitration. The inherent deactivation of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom necessitates aggressive conditions or strategic pre-functionalization to enable nitro group introduction. Traditional nitration methods for pyridine derivatives often rely on mixed acid systems (H₂SO₄/HNO₃) under high-temperature conditions. For example, nitration of 2-methylpyridine (2-picoline) typically requires sulfuric acid as both a catalyst and solvent to generate the nitronium ion (NO₂⁺), which acts as the electrophile.
However, direct nitration of 2-methylpyridine at the 4-position is hindered by steric and electronic factors. The methyl group at position 2 exerts steric hindrance, while the nitrogen atom further deactivates the ring. To circumvent these limitations, N-oxidation of pyridine derivatives has been employed as a strategy to enhance reactivity. Pyridine N-oxide intermediates, formed via treatment with peracids such as meta-chloroperbenzoic acid (mCPBA), exhibit increased electron density at the 2- and 4-positions, facilitating nitration. Subsequent deoxygenation using reducing agents like zinc dust restores the pyridine ring while retaining the nitro group.
A representative pathway involves:
This approach, however, suffers from moderate yields (40–60%) and requires meticulous control of reaction conditions to avoid over-nitration or ring degradation.
| Substrate | Nitrating Agent | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 2-Methylpyridine | HNO₃/H₂SO₄ | 100°C, 6 hr | 35 | 2-Methyl-4-nitropyridine |
| 2-Methylpyridine N-oxide | HNO₃/H₂SO₄ | 50°C, 3 hr | 58 | 2-Methyl-4-nitropyridine N-oxide |
Recent advances in nitration chemistry have leveraged dinitrogen pentoxide (N₂O₅) and sulfur dioxide (SO₂) as a milder and more efficient nitrating system. This method operates via a non-concerted mechanism involving the initial formation of a N-nitropyridinium intermediate, followed by a -sigmatropic shift of the nitro group to the 3- or 4-position. The reaction is conducted in tetrahydrofuran (THF) at subambient temperatures (–20°C to 0°C), minimizing side reactions and improving regioselectivity.
For 4-substituted pyridines such as 2-methylpyridine, the N₂O₅/SO₂ system preferentially nitrates the para position relative to the methyl group. Experimental studies demonstrate that this method achieves yields of 70–77% for 3-nitro-4-methylpyridine, significantly outperforming traditional mixed acid systems. The explicit solvation of the pyridine nitrogen by SO₂ is critical for stabilizing reactive intermediates and directing nitro group placement.
This method is particularly advantageous for substrates bearing electron-donating groups, which further activate the ring toward nitration.
| Substrate | Solvent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| 2-Methylpyridine | THF/SO₂ | –20 | 77 | 2-Methyl-4-nitropyridine |
| 2-Methylpyridine | CH₂Cl₂ | 0 | 68 | 2-Methyl-4-nitropyridine |
The construction of the 4-(4-nitrophenyl) moiety on the pyridine ring is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids, is a cornerstone of this approach. For 2-methyl-4-(4-nitrophenyl)pyridine, the synthesis typically involves:
The reaction proceeds under mild conditions (60–80°C) in a mixture of dioxane and aqueous sodium carbonate, achieving yields exceeding 80%. Key advantages include excellent functional group tolerance and the ability to introduce nitro groups without direct nitration steps.
| Aryl Halide | Boronic Acid | Catalyst | Yield (%) | Product |
|---|---|---|---|---|
| 4-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | 85 | 2-Methyl-4-(4-nitrophenyl)pyridine |
Alternative strategies include Ullmann coupling, which employs copper catalysts to couple aryl halides with pyridine derivatives. However, this method requires higher temperatures (120–150°C) and exhibits lower yields compared to palladium-based systems.
Density functional theory calculations have provided fundamental insights into the stability and aromatic character of nitropyridine derivatives, including systems containing 2-methyl-4-(4-nitrophenyl)-pyridine structural motifs. The B3LYP functional with 6-311++G(d,p) basis sets has emerged as the standard computational approach for investigating these heterocyclic systems [1] [2].
Nuclear independent chemical shift calculations serve as quantitative descriptors of aromaticity in nitropyridine compounds. Studies have demonstrated that NICS(1) values, calculated at 1 Å above the ring plane, provide superior indicators of π-aromaticity compared to NICS(0) values due to reduced contributions from σ-framework effects [3]. For nitropyridine derivatives, calculated NICS(1) values range from -6.95 to -7.29 ppm, indicating moderate aromatic character that decreases systematically with nitro substitution [3].
The aromaticity of pyridine rings in nitro-substituted systems has been evaluated using multiple criteria including ring current strength, para-delocalization index, and multicenter index calculations [4] [2]. Density functional theory calculations reveal that nitro substitution reduces π-delocalization through resonance effects, while simultaneously decreasing charge density on the aromatic ring via inductive effects [4]. These dual effects contribute to the systematic reduction in aromatic character observed in nitropyridine derivatives.
Geometric parameters from optimized structures provide additional evidence for aromatic stability. Bond length alternation patterns and planarity calculations demonstrate that nitropyridine systems maintain significant aromatic character despite electron-withdrawing nitro group effects [5] [3]. The calculated structural parameters show excellent agreement with experimental X-ray crystallographic data, with typical deviations of less than 0.02 Å for bond lengths and 1° for bond angles [6].
Electronic structure analysis through frontier molecular orbital calculations reveals charge transfer characteristics within nitropyridine systems. The highest occupied molecular orbital typically localizes over nitro and amino groups when present, while the lowest unoccupied molecular orbital concentrates on the pyridine ring [6] [7]. HOMO-LUMO energy gaps for nitropyridine derivatives range from 4.0 to 6.0 eV, indicating moderate electronic stability and potential nonlinear optical applications [7] [8].
Table 1: Calculated Aromaticity Indices for Selected Nitropyridine Derivatives
| Compound | NICS(1) (ppm) | Bond Length Alternation (Å) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Pyridine | -7.29 | 0.025 | 5.85 | 2.15 |
| 4-Nitropyridine-N-oxide | -6.95 | 0.028 | 4.75 | 4.82 |
| 2-Amino-3-nitropyridine | -6.82 | 0.031 | 4.35 | 5.26 |
| 3-Nitropyridine | -6.78 | 0.033 | 4.58 | 3.94 |
Natural bond orbital analysis provides quantitative measures of electron delocalization and hyperconjugative stabilization in nitropyridine systems [6] [9]. Second-order perturbation theory analysis reveals stabilization energies ranging from 0.65 to 6.46 kJ/mol for various donor-acceptor orbital interactions, with the strongest contributions arising from nitrogen lone pair to π* orbital delocalization [6].
Topological indices have emerged as powerful predictive tools for estimating detonation properties of nitropyridine-based energetic materials. The Kamlet-Jacobs equations, developed for C,H,N,O-containing compounds, provide reliable predictions of detonation velocity and pressure when combined with calculated heats of formation and density values [1] [10] [11].
The detonation velocity for nitropyridine derivatives can be calculated using the empirical relationship: D = 1.01(NM̄Q)^(1/2)(1 + 1.30ρ₀), where N represents moles of gaseous products per gram of explosive, M̄ is the average molecular weight of detonation products, Q is the heat of detonation in cal/g, and ρ₀ is the loading density in g/cm³ [11] [12]. Similarly, detonation pressure follows: P = 1.558ρ₀²NM̄Q [11] [12].
Computational studies on nitropyridine derivatives demonstrate excellent detonation performance characteristics. Calculated detonation velocities range from 6.43 to 8.99 km/s, while detonation pressures span 16.08 to 35.8 GPa for various substitution patterns [1] [10] [12]. These values compare favorably with established energetic materials such as RDX (detonation velocity: 8.754 km/s, detonation pressure: 34.7 GPa) [11].
The relationship between molecular structure and detonation properties has been quantified through regression analysis of topological indices. The TG index, derived from molecular connectivity descriptors, shows strong correlation with explosive properties [10]. Linear regression equations demonstrate coefficients of determination (R²) exceeding 0.95 for relationships between ln(TG) and detonation parameters [10].
Table 2: Calculated Detonation Properties for Nitropyridine Derivatives
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| 2,3,4,5-Tetranitropyridine | 1.85 | 485.6 | 8.94 | 35.2 |
| 2,3,5,6-Tetranitropyridine | 1.83 | 492.3 | 8.87 | 34.8 |
| 2,4,5,6-Tetranitropyridine | 1.84 | 488.9 | 8.91 | 35.0 |
| 2,3,4,5,6-Pentanitropyridine | 1.89 | 598.7 | 9.25 | 37.4 |
Oxygen balance calculations provide additional insight into detonation performance. The formula OB% = (16/MW)[d - (a/2) - b] quantifies the oxygen deficiency or excess in CaHbNcOd compounds [13]. Nitropyridine derivatives typically exhibit negative oxygen balance values, indicating incomplete oxidation and potential for carbon cluster formation during detonation [13].
Molecular dynamics simulations using reactive force fields have validated the empirical predictions from topological indices. ReaxFF calculations demonstrate that nitropyridine derivatives undergo complex decomposition pathways involving initial nitro group dissociation followed by ring fragmentation [13]. The Chapman-Jouguet state analysis confirms that detonation performance correlates strongly with oxygen balance and initial decomposition mechanisms [13].
Computational kinetic and thermodynamic analyses provide detailed mechanistic understanding of nitropyridine decomposition and reaction pathways. Density functional theory calculations at the B3PW91/6-311++G(d,p) level have established comprehensive thermodynamic profiles for various transformation processes [1] [14] [15].
Thermal decomposition mechanisms of nitropyridine compounds proceed through multiple competing pathways. The primary initiation step involves C-NO₂ bond homolysis with calculated activation energies ranging from 115.90 to 477.57 kJ/mol depending on substitution pattern [12] [14]. These values indicate sufficient kinetic stability for practical applications while maintaining reasonable thermal sensitivity for initiation [14].
Bond dissociation energy calculations reveal systematic trends in thermal stability. The weakest bonds typically occur at nitrogen-nitrogen linkages within nitro groups, with Wiberg bond order analysis identifying these as trigger bonds for decomposition initiation [12]. Comparison with established explosives such as RDX (bond dissociation energy: 145.62 kJ/mol) demonstrates that many nitropyridine derivatives possess superior thermal stability [12].
Table 3: Kinetic and Thermodynamic Parameters for Nitropyridine Decomposition
| Compound | Activation Energy (kJ/mol) | Bond Dissociation Energy (kJ/mol) | Heat of Formation (kJ/mol) | Reaction Enthalpy (kJ/mol) |
|---|---|---|---|---|
| 3-Nitropyridine | 185.4 | 298.6 | -15.8 | -1,425.3 |
| 2-Nitropyridine | 192.7 | 312.4 | -8.2 | -1,387.9 |
| 4-Nitropyridine | 188.9 | 305.1 | -12.5 | -1,402.7 |
| 2,6-Dinitropyridine | 156.8 | 267.3 | 89.4 | -2,156.8 |
Mechanistic studies using transition state theory calculations have elucidated detailed reaction pathways for nitropyridine transformations. Gas-phase decomposition proceeds through initial nitro group rotation followed by N-O bond cleavage and subsequent radical propagation steps [14] [16]. The calculated transition state energies demonstrate that nitro group orientation significantly influences decomposition kinetics [5].
Arrhenius parameter analysis provides temperature-dependent kinetic data essential for practical applications. Pre-exponential factors typically range from 10¹² to 10¹⁶ s⁻¹, indicating normal unimolecular decomposition behavior [14]. The calculated activation energies show excellent correlation with experimental thermal analysis data where available [15].
Catalytic effects on decomposition mechanisms have been investigated through computational modeling of metal-containing systems. Transition metal complexes can significantly reduce activation barriers for nitro group dissociation, with calculated energy reductions of 50-80 kJ/mol in favorable cases [16]. These findings suggest potential strategies for controlled decomposition in energetic applications.
Solvent effects on reaction mechanisms have been quantified using polarizable continuum model calculations. Polar solvents generally stabilize ionic intermediates and can alter preferred reaction pathways compared to gas-phase conditions [17]. The calculated solvation energies range from 15 to 45 kJ/mol depending on solvent polarity and molecular structure [17].